7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
Description
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes an ethoxyethyl group, a methyl group, and a sulfanyl group attached to a purine ring
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-3-17-5-4-14-6-7(11-10(14)18)13(2)9(16)12-8(6)15/h3-5H2,1-2H3,(H,11,18)(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKSNZDZBQJPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(NC1=S)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-77-3 | |
| Record name | 7-(2-ETHOXYETHYL)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine ring, followed by the introduction of the ethoxyethyl, methyl, and sulfanyl groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process might include steps such as purification through crystallization or chromatography to achieve the required quality for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.
Substitution: Various substituents can be introduced to the purine ring or the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine ring.
Scientific Research Applications
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and sulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 7-(2-Propoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
- 7-(2-Butoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The ethoxyethyl group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purine analogs that have been studied for various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₃S
- Molecular Weight : 302.37 g/mol
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. In vitro studies have demonstrated that compounds similar to this compound inhibit viral replication by interfering with nucleic acid synthesis. For instance, a study on related compounds showed significant inhibition against the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In various cancer cell lines, it has shown cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. A notable study reported that the compound reduced the viability of breast cancer cells by promoting cell cycle arrest in the G1 phase and activating apoptotic pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
The exact mechanism of action for this compound remains under investigation. However, its biological activity is thought to be mediated through:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in nucleotide synthesis.
- Modulation of Signaling Pathways : It could modulate pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of purine derivatives in clinical settings:
- Case Study on Antiviral Efficacy : In a clinical trial involving patients with chronic hepatitis B infection, a related purine analog demonstrated significant reduction in viral load when administered alongside standard antiviral therapy .
- Case Study on Cancer Treatment : A phase II trial assessed the effects of a similar compound in patients with metastatic breast cancer. Results indicated an improvement in progression-free survival rates compared to historical controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
